molecular formula C18H17IN2O2 B8768864 Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate

Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate

Cat. No. B8768864
M. Wt: 420.2 g/mol
InChI Key: KAYVHNAAGVFNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 3-(5-iodo-1H-indazol-1-yl)benzoate is a useful research compound. Its molecular formula is C18H17IN2O2 and its molecular weight is 420.2 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H17IN2O2

Molecular Weight

420.2 g/mol

IUPAC Name

2-methylpropyl 3-(5-iodoindazol-1-yl)benzoate

InChI

InChI=1S/C18H17IN2O2/c1-12(2)11-23-18(22)13-4-3-5-16(9-13)21-17-7-6-15(19)8-14(17)10-20-21/h3-10,12H,11H2,1-2H3

InChI Key

KAYVHNAAGVFNTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 50 mL.s flask was charged with sodium carbonate (0.700 g, 6.60 mmol), 3-(5-iodo-1H-indazol-1-yl)benzoic acid (I1a) (2.185 g, 6 mmol) and NMP (15 mL) at 40° C. with magnetic stirring. After a couple of minutes 1-bromo-2-methylpropane (0.971 mL, 9.00 mmol) was added in one portion. After one hour at 40° C., the temperature was raised to 55° C. and another portion of 1-bromo-2-methylpropane (0.971 mL, 9.00 mmol) was added. The stirring was continued overnight. After cooling, the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed twice with water, dried over Na2SO4, filtered and evaporated to dryness to afford the title compound as a syrup (2.5 g, 99%). The product solidified to a beige material upon standing.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
3-(5-iodo-1H-indazol-1-yl)benzoic acid
Quantity
2.185 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.971 mL
Type
reactant
Reaction Step Two
Quantity
0.971 mL
Type
reactant
Reaction Step Three
Yield
99%

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